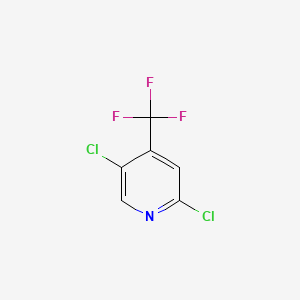

2,5-Dichloro-4-(trifluoromethyl)pyridine

説明

The Ubiquity and Strategic Importance of Trifluoromethylpyridines in Contemporary Chemical Synthesis

Trifluoromethylpyridines are a class of organic compounds that feature both a pyridine (B92270) ring and a trifluoromethyl (-CF3) group. researchoutreach.org The integration of the -CF3 group into molecular scaffolds is a critical strategy in modern chemistry, largely due to the unique properties it imparts. mdpi.combohrium.com The trifluoromethyl group is highly electronegative and strongly electron-withdrawing, which can significantly alter the electronic properties of the pyridine ring. mdpi.comwikipedia.org This modification can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.orgacs.org

Table 1: Comparative Physicochemical Properties

| Property | Hydrogen (H) | Chlorine (Cl) | Trifluoromethyl (CF3) |

| Van der Waals Radius (Å) | 1.20 | 1.75 | 2.70 |

| Electronegativity (Pauling Scale) | 2.20 | 3.16 | 3.46 (Group) |

| Hammett Constant (σp) | 0.00 | 0.23 | 0.54 |

Significance of Halogenated Trifluoromethylpyridines in Enabling Molecular Innovation

The strategic value of trifluoromethylpyridines is further amplified when the pyridine ring is substituted with halogen atoms, such as in the case of 2,5-Dichloro-4-(trifluoromethyl)pyridine. These halogenated derivatives serve as powerful and versatile intermediates, enabling significant molecular innovation. The halogen atoms, typically chlorine or bromine, function as reactive "handles" on the aromatic ring. They provide sites for a wide array of chemical transformations, most notably nucleophilic aromatic substitution reactions.

This dual functionality—the property-enhancing trifluoromethyl group and the synthetically versatile halogen atoms—allows chemists to construct complex molecular architectures. Researchers can first leverage the inherent properties of the TFMP core and then use the halogen sites to introduce additional functional groups or build larger molecular assemblies. fao.org This step-wise approach is fundamental to creating new active ingredients with tailored properties for specific applications, from targeted pharmaceuticals to selective herbicides. For instance, a chlorinated TFMP can be used as a key building block, reacting with other molecules to form the final, more complex active compound. researchoutreach.org

Research Trajectories and Increasing Demand for Trifluoromethylpyridine Intermediates in Agrochemical and Pharmaceutical Sectors

The unique advantages offered by trifluoromethylpyridines have led to a sustained and increasing demand for these intermediates, particularly within the agrochemical and pharmaceutical industries. researchoutreach.org Over 50% of pesticides introduced in the last two decades contain fluorine, and about 40% of all fluorine-containing pesticides currently on the market feature a trifluoromethyl group. jst.go.jp This has resulted in the commercialization of more than 20 different TFMP-containing agrochemicals, including herbicides, fungicides, and insecticides. nih.govjst.go.jp

The demand for specific TFMP isomers has shown a consistent increase. jst.go.jp For example, 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) is among the TFMP derivatives with the highest production demand, serving as a crucial intermediate for several crop-protection products. researchoutreach.orgnih.gov Similarly, intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) are key to the synthesis of foundational herbicides. nih.govjst.go.jp

In the pharmaceutical sector, a significant percentage of approved drugs contain fluorine, with the trifluoromethyl group being a prevalent feature. researchoutreach.orgmdpi.com While the number of approved drugs containing a TFMP moiety is still growing, numerous candidates are currently in clinical trials, signaling a strong pipeline and future growth. researchoutreach.orgnih.govjst.go.jp The robust market for related intermediates, such as 2-Fluoro-4-(trifluoromethyl)pyridine, further underscores the expanding need for these specialized building blocks in the development of novel drugs. datainsightsmarket.comintelmarketresearch.com This upward trend in both research publications and industrial production highlights the critical role of trifluoromethylpyridine intermediates in driving future innovations. nih.gov

Table 2: Examples of Commercial Products Derived from Trifluoromethylpyridine (TFMP) Intermediates

| Product Name | Sector | Application | Key TFMP Intermediate |

| Fluazifop-butyl | Agrochemical | Herbicide | 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) |

| Fluazinam (B131798) | Agrochemical | Fungicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Haloxyfop | Agrochemical | Herbicide | 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) |

| Flonicamid | Agrochemical | Insecticide | 4-(trifluoromethyl)nicotinic acid derivatives |

| Pyroxsulam | Agrochemical | Herbicide | 4-(trifluoromethyl)pyridine derivatives |

| Pexidartinib | Pharmaceutical | Antineoplastic Agent | 6-(trifluoromethyl)nicotinaldehyde |

| Doravirine | Pharmaceutical | Antiviral (HIV) | 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine |

特性

IUPAC Name |

2,5-dichloro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F3N/c7-4-2-12-5(8)1-3(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTRYJQAASFSIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650478 | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89719-92-6 | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89719-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloro-4-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Chemical Reactivity and Transformation Studies of 2,5 Dichloro 4 Trifluoromethyl Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 2,5-dichloro-4-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the chloro and trifluoromethyl substituents activates the pyridine (B92270) ring for attack by nucleophiles, facilitating the displacement of the chloride ions, which serve as good leaving groups. The reaction generally proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The regioselectivity of the substitution (at the C2 or C5 position) is influenced by the reaction conditions, the nature of the nucleophile, and the relative electronic activation of each site. The C2 position is directly para to the activating CF3 group, while the C5 position is ortho to it, making both sites highly reactive.

The reaction of this compound with various nitrogen-based nucleophiles, such as ammonia, primary amines, and secondary amines, is a key method for synthesizing more complex derivatives. libretexts.orgchemguide.co.uk These amination reactions typically proceed via an SNAr mechanism where the amine displaces one of the chlorine atoms. While specific studies detailing the amination of this compound are not extensively published, the reactivity can be inferred from similar electron-deficient heterocyclic systems. mdpi.comnih.gov

The reaction is expected to be regioselective, with substitution occurring preferentially at either the C2 or C5 position. The choice of solvent, temperature, and base can be optimized to favor monosubstitution or disubstitution. For instance, using an excess of the amine nucleophile at elevated temperatures would likely lead to the disubstituted product.

| Nucleophile | Expected Product(s) | Typical Conditions |

| Ammonia (NH₃) | 2-Amino-5-chloro-4-(trifluoromethyl)pyridine and/or 5-Amino-2-chloro-4-(trifluoromethyl)pyridine | Excess NH₃, polar solvent (e.g., EtOH, DMSO), heat |

| Primary Amine (R-NH₂) | 2-(Alkyl/Arylamino)-5-chloro-4-(trifluoromethyl)pyridine | Amine, base (e.g., K₂CO₃, Et₃N), solvent (e.g., DMF, NMP), heat |

| Secondary Amine (R₂NH) | 2-(Dialkylamino)-5-chloro-4-(trifluoromethyl)pyridine | Amine, base, solvent, heat |

This table is based on established principles of SNAr on chloropyridines; specific yields for the title compound require experimental validation.

Amidation reactions, involving the use of amide anions as nucleophiles, are also feasible, though they may require stronger reaction conditions due to the lower nucleophilicity of amides compared to amines.

Hydrolysis of this compound, typically carried out with a strong base such as sodium hydroxide (B78521) (NaOH) in an aqueous medium, is expected to replace one or both chlorine atoms with hydroxyl groups to form chlorohydroxy- or dihydroxypyridine derivatives. The resulting hydroxypyridine products exist in equilibrium with their pyridone tautomers.

Alkoxylation involves the reaction with alkoxides (e.g., sodium methoxide, NaOMe) to yield alkoxy-substituted pyridines. This reaction is well-documented for analogous compounds. For instance, the closely related isomer 2,5-dichloro-3-(trifluoromethyl)pyridine (B1311961) readily reacts with sodium alkoxides to generate the corresponding 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine. google.com This indicates a high reactivity at the C2 position, which is likely mirrored in the 4-trifluoromethyl isomer.

| Reagent | Product Type | Typical Conditions |

| Sodium Hydroxide (aq. NaOH) | Hydroxypyridine / Pyridone | Water/co-solvent, heat |

| Sodium Methoxide (NaOMe) | 2-Methoxy-5-chloro-4-(trifluoromethyl)pyridine | Methanol, room temperature or heat |

| Sodium Ethoxide (NaOEt) | 2-Ethoxy-5-chloro-4-(trifluoromethyl)pyridine | Ethanol, room temperature or heat |

This table illustrates expected reactions based on known chemistry of related compounds.

The chlorine atoms at the C2 and C5 positions are suitable handles for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Key examples include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. researchgate.netorganic-chemistry.org

The regioselectivity of these reactions on dihalopyridines can often be controlled by the choice of catalyst, ligands, and reaction conditions. nih.gov For 2,5-dichloropyridine (B42133) systems, C5-selective cross-coupling has been achieved under specific ligand-free conditions, which is an unconventional selectivity pattern. nih.gov In many cases, the C2 position is more reactive due to greater electronic activation from the ring nitrogen, though it is also more sterically hindered.

Suzuki-Miyaura Coupling: This reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. It is a versatile method for introducing aryl, heteroaryl, or alkyl groups. researchgate.net

Sonogashira Coupling: This reaction introduces an alkyne moiety by coupling with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgnih.govyoutube.com

Buchwald-Hartwig Amination: While amination can occur via SNAr, the Buchwald-Hartwig reaction provides a powerful catalytic alternative for forming C-N bonds, especially with less nucleophilic amines or for achieving higher selectivity. libretexts.org

| Reaction Name | Reagents | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃) | Pd(PPh₃)₄ | Aryl-substituted pyridine |

| Sonogashira | Terminal alkyne, Base (e.g., Et₃N) | PdCl₂(PPh₃)₂, CuI | Alkynyl-substituted pyridine |

| Buchwald-Hartwig | Amine, Base (e.g., NaOtBu) | Pd₂(dba)₃, Ligand (e.g., XPhos) | Amino-substituted pyridine |

Electrophilic Substitution Reactions on the Pyridine Ring

Electrophilic aromatic substitution (EAS) on this compound is exceptionally difficult and generally not a practical transformation. The pyridine nitrogen acts as an electron sink, deactivating the ring towards attack by electrophiles. This deactivation is severely compounded by the strong inductive electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. google.com These substituents pull electron density from the aromatic system, making it highly "electron-poor" and thus non-reactive toward positively charged electrophiles like nitronium (NO₂⁺) or acylium (RCO⁺) ions. Any attempt to force such a reaction would require extremely harsh conditions (e.g., high temperatures, strong superacids), which would likely lead to decomposition of the starting material rather than selective substitution.

Functional Group Interconversions of the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high chemical stability due to the strength of the carbon-fluorine bond. Under most reaction conditions, the CF₃ group remains intact. However, it is possible to achieve functional group interconversion under specific, harsh conditions.

The most notable transformation is the hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH). This reaction does not proceed under standard acidic or basic conditions but can be accomplished using a mixture of fuming sulfuric acid (oleum) and boric acid. This superacidic medium facilitates the conversion, likely through a series of hydration and elimination steps, ultimately yielding 2,5-dichloropyridine-4-carboxylic acid. This method has been successfully applied to convert trifluoromethylated triarylphosphines to their corresponding carboxylic acids. google.com

| Transformation | Reagents | Product |

| Hydrolysis | Fuming H₂SO₄ (oleum), Boric Acid (H₃BO₃) | 2,5-Dichloropyridine-4-carboxylic acid |

Organometallic Chemistry and Catalytic Transformations

The organometallic chemistry of this compound is primarily centered on its use in palladium-catalyzed cross-coupling reactions, as discussed in section 3.1.3, where organopalladium intermediates are key to the catalytic cycle.

Beyond cross-coupling, other catalytic transformations can modify the molecule. A significant reaction is catalytic hydrogenation. Depending on the catalyst and conditions, two main outcomes are possible:

Selective Dechlorination: It is possible to selectively remove one of the chlorine atoms through catalytic hydrogenation. Using a catalyst like palladium on carbon (Pd/C) with a hydrogen source and a base (to neutralize the HCl byproduct), one of the C-Cl bonds can be hydrogenolyzed to a C-H bond. A similar process has been described for 2-alkoxy-5-chloro-3-(trifluoromethyl)pyridine, where the chlorine at the 5-position is removed via catalytic hydrogenation. google.com This suggests that selective dechlorination of this compound is a feasible pathway to obtain monochloro-4-(trifluoromethyl)pyridine derivatives.

Ring Hydrogenation: Under more forcing conditions, such as using platinum(IV) oxide (PtO₂) as a catalyst under hydrogen pressure, the entire pyridine ring can be reduced. This process, known as catalytic hydrogenation, would convert the aromatic pyridine ring into a piperidine (B6355638) ring, yielding a substituted dichloropiperidine derivative. nih.gov

| Reaction Type | Catalyst (Example) | Reagents | Expected Product |

| Catalytic Dechlorination | Pd/C | H₂, Base (e.g., Et₃N) | 2-Chloro-4-(trifluoromethyl)pyridine (B1345723) or 5-Chloro-4-(trifluoromethyl)pyridine |

| Ring Hydrogenation | PtO₂ (Adams' catalyst) | H₂ (high pressure), Acidic solvent | 2,5-Dichloro-4-(trifluoromethyl)piperidine |

Ring Opening and Closing Cascade (ROCC) Mechanisms in Pyridine Derivatives

Ring Opening and Closing Cascade (ROCC) reactions represent a sophisticated class of transformations that can dramatically alter the core structure of a heterocyclic compound. In the context of pyridine chemistry, these cascades often involve the initial attack of a nucleophile on an activated pyridinium (B92312) salt, leading to the cleavage of the pyridine ring. The resulting open-chain intermediate can then undergo a series of intramolecular reactions, including cyclization and rearrangement, to form a new ring system.

For a pyridine derivative to undergo such a cascade, it typically needs to be activated, often by N-alkylation or N-acylation, to form a pyridinium salt. This activation enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The electron-deficient nature of this compound, owing to its halogen and trifluoromethyl substituents, makes it a potential candidate for such transformations after N-activation.

The general mechanism for a ROCC process in pyridines can be summarized as follows:

N-Activation: The pyridine nitrogen is activated by an alkylating or acylating agent to form a pyridinium salt.

Nucleophilic Attack and Ring Opening: A nucleophile attacks the pyridinium ring, typically at the C2 or C6 position, leading to the cleavage of a C-N bond and the formation of a linear, conjugated intermediate.

Intramolecular Cascade: The open-chain intermediate undergoes a series of intramolecular reactions, which can include cyclizations, electrocyclizations, or sigmatropic rearrangements.

Ring Closing and Aromatization: A new ring is formed, often with the expulsion of a leaving group, leading to a new aromatic or non-aromatic heterocyclic system.

While specific studies detailing ROCC mechanisms for this compound are not prevalent in the reviewed literature, the general principles of such reactions on electron-deficient pyridines suggest that this compound could be a substrate for novel synthetic transformations. The nature of the nucleophile and the activating group would be critical in directing the outcome of the cascade. Such reactions could provide access to unique and complex molecular architectures that would be challenging to synthesize using conventional methods.

Spectroscopic Characterization and Computational Chemistry of 2,5 Dichloro 4 Trifluoromethyl Pyridine

Advanced Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides critical insights into the molecular vibrations and functional groups present in a compound.

Fourier-transform Infrared (FT-IR) Spectroscopic Analysis

The experimental FT-IR spectrum of 2,5-dichloro-4-(trifluoromethyl)pyridine exhibits characteristic absorption bands corresponding to the vibrational modes of the pyridine (B92270) ring, the carbon-chlorine bonds, and the trifluoromethyl group. Detailed analysis of a closely related compound, 2-chloro-4-(trifluoromethyl)pyridine (B1345723), shows C-H stretching vibrations in the region of 2994-3148 cm⁻¹ and C-C stretching vibrations between 1400-1650 cm⁻¹. researchgate.net For this compound, similar vibrations are expected, with additional features and shifts influenced by the second chlorine substituent. The strong electron-withdrawing nature of the chlorine atoms and the trifluoromethyl group significantly influences the electron distribution in the pyridine ring, which in turn affects the frequencies and intensities of the vibrational bands.

Interactive Data Table: FT-IR Vibrational Assignments Specific experimental FT-IR data for this compound is not available in the cited sources. The table structure is provided for when such data becomes available.

Fourier-transform Raman (FT-Raman) Spectroscopic Analysis

Complementing the FT-IR data, the FT-Raman spectrum provides information on non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum is expected to clearly show vibrations of the C-Cl bonds and the symmetric stretching modes of the trifluoromethyl group and the pyridine ring. In studies of similar molecules, FT-Raman spectra were recorded using a Nd:YAG laser source operating at 1064 nm. researchgate.net The analysis helps in confirming the assignments made from FT-IR data and provides a more complete picture of the molecular vibrational landscape.

Interactive Data Table: FT-Raman Vibrational Assignments Specific experimental FT-Raman data for this compound is not available in the cited sources. The table structure is provided for when such data becomes available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise atomic connectivity and electronic environment of nuclei within a molecule, such as hydrogen (¹H) and carbon (¹³C).

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent protons on the pyridine ring. chemicalbook.com The chemical shifts of these protons are influenced by the deshielding effects of the electronegative chlorine and trifluoromethyl substituents.

The ¹³C NMR spectrum will display six unique signals for each of the six carbon atoms in the molecule, as they are all in chemically distinct environments. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons bonded to chlorine will also show characteristic shifts.

Interactive Data Table: Experimental NMR Chemical Shifts (ppm) Specific experimental ¹³C NMR data and precise ¹H assignments for this compound are not detailed in the cited sources. The table structure is provided for when such data becomes available.

Gauge-Independent Atomic Orbital (GIAO) Calculations for NMR Parameters

To support experimental NMR data and provide a deeper theoretical understanding, quantum chemical calculations are employed. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate theoretical NMR chemical shifts. researchgate.netresearchgate.net These calculations, typically performed using Density Functional Theory (DFT) methods (e.g., B3LYP functional with a 6-311++G(d,p) basis set), can predict the ¹H and ¹³C chemical shifts with a high degree of accuracy. researchgate.netresearchgate.net Comparing the calculated shifts with experimental values helps to confirm the structural assignment and understand the electronic factors governing the shielding of each nucleus.

Theoretical and Computational Investigations

Theoretical studies are crucial for complementing experimental spectroscopic data. By employing methods like Density Functional Theory (DFT), researchers can obtain the optimized molecular geometry of this compound. researchgate.net From this optimized structure, various molecular properties can be calculated, including the fundamental vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the theoretical model, allowing for a direct and more accurate comparison with experimental FT-IR and FT-Raman data. nih.gov Such computational investigations are vital for making definitive vibrational assignments and understanding the molecule's electronic structure. researchgate.net

Density Functional Theory (DFT) for Molecular Structure and Vibrational Frequencies

A study utilizing Density Functional Theory (DFT), likely with a basis set such as B3LYP/6-311++G(d,p), would be necessary to determine the optimized molecular geometry of this compound. This analysis would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would predict the vibrational frequencies (infrared and Raman spectra) of the molecule. A detailed data table would typically present a comparison between theoretically calculated and experimentally observed vibrational modes, assigning specific frequencies to corresponding molecular motions such as C-Cl stretching, C-F stretching, and pyridine ring vibrations. Without experimental or computational studies on this specific molecule, such a data table cannot be constructed.

Analysis of Non-Linear Optical (NLO) Properties: Electric Dipole Moment and Hyperpolarizability

The investigation of Non-Linear Optical (NLO) properties would also be conducted using computational methods like DFT. Key parameters such as the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β) would be calculated to evaluate the NLO response of the molecule. The results would typically be presented in a table, often comparing the calculated values to a known NLO material like urea (B33335) for reference. The magnitude of these values would indicate the potential of this compound for applications in optical technologies. However, no published data for these NLO properties exists for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visualization of the charge distribution across a molecule, identifying electrophilic and nucleophilic sites. This analysis is crucial for predicting how the molecule might interact with other chemical species. The map is generated through quantum chemical calculations and is color-coded to show regions of negative potential (typically red), positive potential (blue), and neutral potential (green). A discussion of the MEP map for this compound would pinpoint the electron-rich nitrogen atom and electron-deficient regions, offering insights into its reactivity. As no such analysis has been published, a visual representation or detailed description cannot be provided.

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including transition states, activation energies, and reaction pathways. A study on this compound could, for example, model its nucleophilic substitution reactions or other transformations. This would involve calculating the potential energy surface for a proposed reaction, identifying the lowest energy path from reactants to products. Without specific research into the reaction mechanisms of this compound, no data or mechanistic pathways can be detailed.

Thermodynamic Property Calculations and Temperature Dependence

The thermodynamic properties of this compound, such as heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), can be calculated using statistical thermodynamics based on vibrational frequencies and molecular structure obtained from DFT. These calculations would typically be performed at various temperatures to understand their dependence. The results would be compiled into a data table, providing valuable information for chemical process design and understanding the compound's stability. Such a dataset is not available in the current body of scientific literature.

Applications of 2,5 Dichloro 4 Trifluoromethyl Pyridine As a Building Block in Advanced Material and Pharmaceutical Synthesis

Role as a Key Intermediate in Agrochemical Development

2,5-Dichloro-4-(trifluoromethyl)pyridine is a pivotal intermediate in the production of a range of agrochemicals, including herbicides, insecticides, and fungicides. The incorporation of the trifluoromethylpyridine moiety can significantly improve the efficacy and selectivity of these products. nih.govjst.go.jp

Herbicides

The trifluoromethylpyridine structure is integral to the development of several potent herbicides.

Analogues of Fluazifop-butyl: This herbicide functions by inhibiting acetyl-CoA carboxylase (ACCase). The introduction of a trifluoromethylpyridine group, derived from intermediates like 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF), has been shown to enhance herbicidal activity against perennial grass weeds compared to its benzene (B151609) analogues. nih.govjst.go.jp Fluazifop-butyl contains an asymmetric center, with the (R)-enantiomer being the active form. jst.go.jp

Analogues of Flazasulfuron (B46402): Flazasulfuron is a sulfonylurea herbicide that controls grass and broad-leaved weeds by inhibiting the enzyme acetolactate synthase (ALS). wikipedia.org The synthesis of flazasulfuron involves the use of a trifluoromethylpyridine sulfonamide intermediate. wikipedia.org

Analogues of Pyroxsulam: Developed for weed control in cereal crops, Pyroxsulam is an ALS-inhibiting herbicide. nih.govresearchgate.net Its structure contains a 2-methoxy-4-(trifluoromethyl)pyridine (B1358264) component. While phenyl analogues showed high herbicidal activity, they also caused significant crop injury, a problem that was mitigated by the use of pyridine (B92270) analogues. nih.gov The synthesis of Pyroxsulam can be achieved through the condensation of 2-amino-5,7-dimethoxy- nih.govjst.go.jpiskweb.co.jptriazolo[1,5-a]pyrimidine and 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride. google.com

| Herbicide Analogue | Mechanism of Action | Key Intermediate Moiety |

|---|---|---|

| Fluazifop-butyl | ACCase Inhibition | Trifluoromethylpyridine |

| Flazasulfuron | ALS Inhibition | Trifluoromethylpyridine Sulfonamide |

| Pyroxsulam | ALS Inhibition | 2-Methoxy-4-(trifluoromethyl)pyridine |

Insecticides

This versatile building block is also employed in the synthesis of various insecticides.

Analogues of Chlorfluazuron: Chlorfluazuron is a benzoylurea (B1208200) insecticide. Its synthesis can involve the reaction of 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline with 2,6-difluorobenzoyl isocyanate. rayfull.com The starting materials for this synthesis can include 2,3-dichloro-5-trifluoromethyl pyridine. google.com

Analogues of Flonicamid: Flonicamid is a pyridine-based insecticide. Its synthesis can be achieved from 4-trifluoromethylnicotinic acid, which undergoes acyl chlorination and subsequent amidation with aminoacetonitrile (B1212223) hydrochloride. google.com

Analogues of Sulfoxaflor: Sulfoxaflor is a sulfoximine (B86345) insecticide. A key intermediate in its synthesis is 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine, which can be prepared from 5-halogenated-2-trifluoromethylpyridine and methyl ethyl sulfide. google.com

| Insecticide Analogue | Chemical Class | Key Intermediate Moiety |

|---|---|---|

| Chlorfluazuron | Benzoylurea | 3,5-dichloro-4-(3-chloro-5-trifluoromethyl-2-pyridyloxy)aniline |

| Flonicamid | Pyridinecarboxamide | 4-trifluoromethylnicotinic acid |

| Sulfoxaflor | Sulfoximine | 3-[1-(methyl mercapto)ethyl]-6-(trifluoromethyl)pyridine |

Fungicides

The utility of this compound extends to the creation of effective fungicides.

Analogues of Fluazinam (B131798): Fluazinam is a broad-spectrum fungicide. The synthesis of N-phenyl heteroarylamine analogues of fluazinam has been explored, demonstrating that the introduction of electron-withdrawing groups in the pyridine ring is important for fungicidal activity. ias.ac.in The synthesis of fluazinam itself involves the coupling of 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitro-benzotrifluoride. google.com

Integration in Pharmaceutical Research and Drug Discovery

The unique properties of the trifluoromethylpyridine moiety make it a valuable component in the design of new therapeutic agents. nih.govjst.go.jp

Synthesis of Drug Candidates with Enhanced Biological Activity

The incorporation of the trifluoromethylpyridine structure can lead to drug candidates with improved potency and pharmacokinetic profiles. The physicochemical properties of the fluorine atom, combined with the characteristics of the pyridine ring, contribute to these enhancements. nih.gov

Development of Trifluoromethylpyridine-Containing Therapeutic Agents

This chemical building block has been instrumental in the development of targeted therapies.

Contributions to Selective Biological Target Modulation

The trifluoromethylpyridine (TFMP) moiety is a key structural component in many modern pharmaceutical agents. researchoutreach.org The incorporation of the trifluoromethyl group (-CF3) into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability. mdpi.com The this compound scaffold, in particular, offers a precise framework for developing molecules that can selectively interact with specific biological targets.

The chlorine atoms at the 2 and 5 positions of the pyridine ring act as versatile handles for synthetic modification. They can be selectively substituted through nucleophilic aromatic substitution reactions, allowing for the introduction of various pharmacophores that can fine-tune the molecule's interaction with a biological receptor. The strong electron-withdrawing nature of both the chlorine atoms and the trifluoromethyl group influences the electronic properties of the pyridine ring, which can be crucial for optimizing binding interactions with target proteins. mdpi.com

Research has identified this compound as a key intermediate in the development of potent and selective inhibitors for specific ion channels. Notably, it has been utilized in the synthesis of compounds designed as sodium channel inhibitors and, more specifically, Nav 1.7 inhibitors. iskweb.co.jp The Nav 1.7 sodium channel is a genetically validated target for pain, and its selective modulation is a significant goal in the development of new analgesics. The precise architecture derived from the this compound core helps in achieving the desired selectivity, minimizing off-target effects and leading to potentially safer and more effective therapeutic agents.

Development of Novel Fluorinated Heterocyclic Compounds for Diverse Applications

The synthesis of novel fluorinated heterocyclic compounds is an area of intense research, driven by the unique properties that fluorine atoms impart to organic molecules. rsc.org this compound is a prime example of a fluorinated building block that facilitates the creation of more complex heterocyclic systems. lboro.ac.uk The reactivity of its two chlorine atoms can be differentiated to sequentially add new molecular fragments, leading to the construction of fused ring systems or elaborately substituted pyridines.

Synthetic chemists can exploit the different reactivities of the chlorine atoms—often the chlorine at the 2-position is more susceptible to nucleophilic attack than the one at the 5-position—to perform regioselective substitutions. This control is fundamental in multi-step syntheses, allowing for the planned and efficient assembly of target molecules. For instance, one chlorine can be replaced with a nucleophile to form a new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bond, while the other chlorine remains available for subsequent reactions, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds.

This step-wise functionalization enables the generation of a diverse library of compounds from a single, readily available starting material. These new fluorinated heterocycles are not only of interest in pharmaceuticals but also in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and specialty polymers, where the unique electronic and physical properties conferred by the trifluoromethyl group are highly desirable.

Strategic Importance in Academic and Industrial R&D Pipelines

Trifluoromethylpyridine derivatives are of significant strategic importance in both academic and industrial research and development. researchoutreach.org The demand for TFMP intermediates has seen a consistent increase over the past few decades, reflecting their successful application in high-value products, particularly in the agrochemical and pharmaceutical sectors. nih.govjst.go.jp

In the industrial context, this compound represents a key building block that enables the synthesis of proprietary compounds that can be patented as new chemical entities. Its utility in creating active ingredients for crop protection agents and pharmaceuticals makes it a valuable commodity. marketreportanalytics.compmarketresearch.com The development of economically viable synthetic routes to TFMP intermediates has been a major driver of innovation in these fields. nih.gov Companies in the specialty chemical, pharmaceutical, and agrochemical industries invest significantly in the research and development of molecules derived from such precursors to address global needs in healthcare and food production. marketreportanalytics.compmarketresearch.com

From an academic perspective, this compound serves as a versatile platform for exploring new synthetic methodologies and reaction mechanisms. The study of its reactivity contributes to the broader understanding of heterocyclic chemistry and the chemistry of organofluorine compounds. rsc.org The development of novel transformations using this and similar building blocks continues to be a fertile area for academic research, often leading to discoveries that are subsequently adopted by industrial R&D. The consistent output of scientific papers and patents involving TFMP derivatives underscores their enduring importance in the scientific community. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dichloro-4-(trifluoromethyl)pyridine?

- Methodological Answer : Synthesis typically involves halogenation and trifluoromethylation strategies. A multi-step approach may include:

N-Oxidation : Pyridine derivatives are oxidized to form N-oxides, enhancing reactivity for subsequent substitutions .

Chlorination : Electrophilic chlorination (e.g., using Cl₂ or SO₂Cl₂) at positions 2 and 3.

Trifluoromethylation : Radical or nucleophilic trifluoromethylation at position 4 (e.g., using CF₃Cu or CF₃I).

Key Considerations : Competitive halogenation at adjacent positions can occur; directing groups or steric hindrance may improve regioselectivity .

- Table 1 : Comparison of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| N-Oxidation | H₂O₂, AcOH, 60°C | 85 | |

| Chlorination | SO₂Cl₂, DMF, 0°C | 70 | |

| Trifluoromethylation | CF₃I, CuI, DMF, 100°C | 65 |

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct signals for Cl and CF₃ substituents. For example, CF₃ groups show upfield shifts in ¹³C NMR (~120 ppm) .

- IR Spectroscopy : C-F stretches (1000–1350 cm⁻¹) and C-Cl stretches (550–850 cm⁻¹) confirm functional groups .

- X-ray Crystallography : SHELX software refines bond angles and distances, resolving ambiguities in halogen positioning (e.g., Cl1–C4–C5 = 109.5° in related compounds) .

Q. What safety protocols are critical for handling halogenated pyridines?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation (LD₅₀ data for similar compounds: ~300 mg/kg) .

- Personal Protective Equipment (PPE) : Nitrile gloves, N95 masks, and goggles to prevent skin/eye contact .

- Storage : Inert atmosphere (N₂/Ar) and away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How does the trifluoromethyl group influence regioselectivity in nucleophilic substitutions?

- Methodological Answer : The electron-withdrawing CF₃ group deactivates the pyridine ring, directing nucleophiles to less hindered positions. Computational studies (DFT) show:

- Meta/para Activation : CF₃ increases positive charge at C3/C5, favoring substitution at C6 in 2,5-dichloro derivatives .

- Experimental Validation : In reactions with NH₃, C6 amination predominates (yield: 78%) over C3 (yield: 12%) .

Q. How are crystallographic data contradictions resolved for halogenated pyridines?

- Methodological Answer :

- Software Tools : SHELXL refines disordered Cl/F positions via occupancy factor adjustments .

- Validation Metrics : R-factor (<5%) and Hirshfeld surface analysis resolve clashes (e.g., H-bonding between Cl and adjacent H atoms) .

Case Study : A 2,5-dichloro derivative showed initial Cl···Cl steric conflict; SHELX constraints reduced R₁ from 0.12 to 0.05 .

Q. What strategies minimize competing pathways in multi-step syntheses using this compound?

- Methodological Answer :

-

Protecting Groups : Boc protection of amines prevents undesired N-alkylation .

-

Kinetic Control : Low-temperature (-78°C) lithiation selectively generates intermediates at C4 over C6 .

-

Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) suppress homocoupling via optimized ligand ratios (Pd: PPh₃ = 1:4) .

- Table 2 : Optimization of Suzuki Reaction

| Ligand | Yield (%) | Selectivity (C4:C6) |

|---|---|---|

| PPh₃ | 65 | 8:1 |

| XPhos | 82 | 12:1 |

| SPhos | 75 | 10:1 |

Data Contradiction Analysis Example

Issue : Conflicting NMR shifts for CF₃ in DMSO-d₆ vs. CDCl₃.

Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。